molecular formula C21H24ClN7O B5610634 N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5610634
M. Wt: 425.9 g/mol
InChI Key: AXDQQFACVAQQPY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound synthesized through complex organic reactions. It exhibits interesting properties that make it a subject of scientific research.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, where various sulfonyl chlorides are reacted with pyrimidinyl derivatives (Mallesha et al., 2012). A typical synthesis route might involve a multi-step process, including cyclization, acylation, and deprotection steps (Wei et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray diffraction and NMR. For example, the molecular structure of similar compounds has been characterized using single-crystal X-ray diffraction and density functional theory (DFT) (Şahin et al., 2012). These studies reveal detailed information about the arrangement of atoms and the molecular conformation.

Chemical Reactions and Properties

The chemical behavior of such compounds includes their interactions with biological receptors and their potential as ligands. For example, compounds with similar structures have shown binding interactions with cannabinoid receptors, suggesting specific spatial orientation and electrostatic characteristics for binding (Shim et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior under different conditions. For instance, the introduction of certain groups in the compound can significantly enhance solubility and absorption, as seen in related studies (Shibuya et al., 2018).

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interaction with other molecules. The chemical properties of such compounds are often evaluated through their biological activities, such as antimicrobial or antiproliferative effects (Krishnamurthy et al., 2011). These studies help in understanding the compound's potential for various applications.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-14-15(2)29(13-23-14)20-12-19(24-16(3)25-20)27-7-9-28(10-8-27)21(30)26-18-6-4-5-17(22)11-18/h4-6,11-13H,7-10H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDQQFACVAQQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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